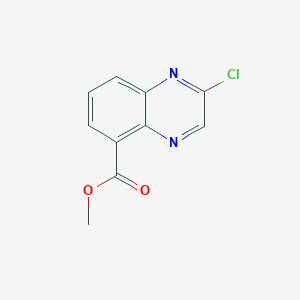

Methyl 2-chloroquinoxaline-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloroquinoxaline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)12-5-8(11)13-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHXQUJSMZHJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Methyl 2 Chloroquinoxaline 5 Carboxylate and Analogous Quinoxaline Carboxylates

Foundational Synthetic Methodologies for the Quinoxaline (B1680401) Core

The construction of the quinoxaline ring system has been a subject of extensive research for over a century, leading to the development of several robust and versatile synthetic methods. nih.gov These classical approaches form the bedrock upon which more modern and refined strategies have been built.

Condensation Reactions in Quinoxaline Ring Formation

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsapub.org This reaction, often referred to as the Hinsberg quinoxaline synthesis, is highly efficient and proceeds under relatively mild conditions. For the synthesis of quinoxaline-5-carboxylates, a key starting material is an appropriately substituted ortho-phenylenediamine, such as methyl 2,3-diaminobenzoate. researchgate.netnbinno.com

The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the sequential condensation of the two amino groups with the dicarbonyl moieties, followed by an oxidation step to yield the aromatic quinoxaline ring. A variety of catalysts, including acids and metal salts, have been employed to facilitate this transformation. sapub.org

A direct pathway to the precursor of Methyl 2-chloroquinoxaline-5-carboxylate involves the condensation of methyl 2,3-diaminobenzoate with oxalic acid or its derivatives. This reaction leads to the formation of methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate, a key intermediate that can be subsequently chlorinated. researchgate.net

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| Ortho-phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| o-Phenylenediamine (B120857) | Glyoxal | Acetonitrile | Quinoxaline | sapub.org |

| o-Phenylenediamine | Benzil | p-Dodecylbenzenesulfonic acid (DBSA), Water, RT | 2,3-Diphenylquinoxaline | tandfonline.com |

| Methyl 2,3-diaminobenzoate | Oxalic acid monohydrate | Methanol (B129727), 140°C | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate | researchgate.net |

| 4-Methyl-1,2-phenylenediamine | Benzil | Polyethylene (B3416737) glycol (PEG-400), Microwave | 6-Methyl-2,3-diphenylquinoxaline | tandfonline.com |

This table is interactive and can be sorted by column headers.

Cyclization Processes in Quinoxaline Scaffold Construction

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the quinoxaline core. These methods typically involve the construction of a suitably functionalized acyclic precursor that can then be induced to cyclize, often under thermal or catalytic conditions. For instance, the reductive cyclization of glycine (B1666218) derivatives of 1,5-difluoro-2,4-dinitrobenzene (B51812) can yield quinoxalinones. sapub.org

A key advantage of cyclization strategies is the ability to introduce a diverse range of substituents onto the quinoxaline ring by incorporating them into the acyclic precursor. This approach offers a high degree of control over the final structure of the molecule.

Oxidative Condensation and Dehydrogenation Approaches

Oxidative condensation methods offer a direct route to quinoxalines from starting materials that are not in the dicarbonyl oxidation state. For example, α-hydroxyketones can be reacted with ortho-phenylenediamines in the presence of an oxidizing agent to form the quinoxaline ring in a one-pot procedure. nih.gov This approach avoids the need to pre-oxidize the α-hydroxyketone to the corresponding dicarbonyl compound.

Similarly, dehydrogenation of dihydroquinoxaline intermediates is a common final step in many quinoxaline syntheses. This aromatization can be achieved using a variety of oxidizing agents or can occur spontaneously in the presence of air.

Multi-component Reactions for Complex Quinoxaline Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules. researchgate.net Several MCRs have been developed for the synthesis of quinoxaline derivatives. beilstein-journals.org

These reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. The one-pot nature of MCRs allows for the rapid construction of diverse libraries of quinoxaline derivatives, which is particularly valuable in drug discovery and materials science research.

Modern and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This trend has had a profound impact on the synthesis of quinoxalines, leading to the development of numerous "green" protocols. researchgate.net

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been successfully applied to quinoxaline synthesis. Key areas of focus include the use of alternative solvents, the development of catalyst-free reactions, and the application of energy-efficient technologies such as microwave irradiation and ultrasound. tandfonline.combenthamdirect.com

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods for the synthesis of quinoxalines in water have been reported, often with the aid of a surfactant-type catalyst like p-dodecylbenzenesulfonic acid (DBSA) to facilitate the reaction between organic substrates. tandfonline.com Catalyst-free synthesis of quinoxalines in water under ultrasound irradiation has also been achieved, offering a simple and environmentally benign approach. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. benthamdirect.com The synthesis of quinoxalines under microwave conditions often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comudayton.edu Microwave-assisted synthesis can be performed in various solvents, including green solvents like polyethylene glycol (PEG), or even under solvent-free conditions. researchgate.nettandfonline.com

Catalyst-Free Synthesis: The development of catalyst-free synthetic methods is a major goal of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. Catalyst-free protocols for quinoxaline synthesis have been developed, often utilizing alternative energy sources like ultrasound or simply conducting the reaction in a suitable solvent like methanol at ambient temperature. tandfonline.comthieme-connect.com These methods are highly efficient and offer a straightforward and environmentally friendly route to quinoxaline derivatives. thieme-connect.com

Table 2: Green Synthetic Protocols for Quinoxaline Derivatives

| Starting Materials | Conditions | Green Aspect | Product | Reference(s) |

|---|---|---|---|---|

| o-Phenylenediamine, Benzil | p-Dodecylbenzenesulfonic acid (DBSA), Water, RT | Use of water as a solvent | 2,3-Diphenylquinoxaline | tandfonline.com |

| o-Phenylenediamine, Ninhydrin | Ultrasound, Water, RT, Catalyst-free | Catalyst-free, use of water, energy-efficient | Indolo[2,3-b]quinoxaline derivative | tandfonline.com |

| Aryl-1,2-diamines, 1,2-Dicarbonyl compounds | Polyethylene glycol (PEG-400), Microwave | Use of a green solvent, energy-efficient | Substituted quinoxalines | tandfonline.com |

| Aryldiamines, Dicarbonyl compounds | Methanol, RT, 1 minute, Catalyst-free | Catalyst-free, rapid reaction, ambient temperature | Substituted quinoxalines | thieme-connect.com |

This table is interactive and can be sorted by column headers.

The synthesis of quinoxaline derivatives, including functionalized compounds like this compound, has been an area of intense research due to their wide-ranging applications. Traditional synthetic methods often involve harsh conditions, long reaction times, and the use of hazardous reagents. nih.govsphinxsai.com Consequently, significant effort has been dedicated to developing advanced, efficient, and environmentally benign synthetic strategies. rsc.org These modern approaches focus on green chemistry principles, employing alternative energy sources, benign reaction media, and innovative catalytic systems to improve yields, reduce waste, and simplify procedures. nih.govrsc.org

1 Greener Synthetic Approaches

Recent advancements in synthetic methodology have emphasized the use of green technologies to construct the quinoxaline scaffold. These methods aim to minimize environmental impact by reducing or eliminating the use of volatile organic solvents and employing energy-efficient techniques. nih.govrsc.org

The move towards sustainable chemistry has popularized the synthesis of quinoxalines under solvent-free conditions or in environmentally benign media like water or polyethylene glycol (PEG). rsc.orgias.ac.in Solvent-free reactions, often conducted by grinding reactants together, offer numerous advantages including reduced waste, lower costs, and simplified work-up procedures. ias.ac.intandfonline.com For instance, a series of quinoxaline derivatives have been efficiently synthesized in excellent yields by grinding 1,2-diamines and 1,2-diketones with a catalytic amount of p-toluenesulfonic acid at room temperature. tandfonline.com Similarly, sulfated polyborate has been used as an efficient and recyclable catalyst for the rapid, solvent-free synthesis of quinoxalines from various o-phenylenediamines and 1,2-dicarbonyl compounds. ias.ac.in

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds has been successfully performed in water, often facilitated by catalysts like Montmorillonite K-10 or under ultrasonic irradiation. nih.govtandfonline.comresearchgate.net Polyethylene glycol (PEG) has also emerged as a useful, non-toxic, and recyclable reaction medium. tandfonline.com The synthesis of quinoxalines has been achieved by the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds catalyzed by PEG-400 under microwave irradiation, demonstrating the dual benefits of a green solvent and an alternative energy source. tandfonline.com

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and minimized side reactions. tandfonline.comacs.orgbenthamdirect.com This technology has been extensively applied to the synthesis of quinoxalines.

Various protocols have been developed, including solvent-free methods where reactants are adsorbed onto mineral supports like acidic alumina (B75360) and irradiated. researchgate.net This approach can be used for the reaction of 1,2-dicarbonyls or α-hydroxyketones with 1,2-diamines, with acidic alumina acting as an efficient catalyst. researchgate.net Another effective method involves using a polar paste system, which allows for high product yields and a simple work-up that avoids organic solvents. researchgate.net Furthermore, the combination of microwave heating with green solvents like PEG-400 has proven highly effective, leading to excellent yields in just a few minutes. tandfonline.com The efficiency of microwave-assisted synthesis is often attributed to the rapid, uniform heating of the reaction mixture. acs.org

| Reactants | Catalyst/Medium | Power/Temp | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzene-1,2-diamine + Benzil | Acidic Alumina (Solvent-free) | MW | 3 min | 80-86% | researchgate.net |

| 4-Methylbenzene-1,2-diamine + Benzil | Polar Paste (Solvent-free) | MW | 3 min | 96% | researchgate.net |

| 4-Methylbenzene-1,2-diamine + Benzil | PEG-400 | 10 W / 120 °C | 5 min | 95% | tandfonline.com |

| Pyridine-2,3-diamine + 1-Phenyl-propane-1,2-dione | MgBr₂·OEt₂ | MW | 1-2.5 min | 94% | jocpr.com |

Ultrasonic irradiation is another green technology that accelerates organic reactions through the phenomenon of acoustic cavitation. scielo.brscispace.com This technique has been successfully employed for the synthesis of quinoxaline derivatives, often providing high yields in short reaction times under mild, catalyst-free conditions. tandfonline.comscielo.brscispace.com

A notable example is the catalyst-free condensation of various 1,2-diketones and 1,2-diamines in ethanol (B145695) at room temperature under ultrasound, which affords the corresponding quinoxalines in excellent yields (80-99%) within an hour. scielo.brscispace.com This method is significantly more efficient than conventional stirring or heating in the absence of ultrasound. scielo.brscispace.com Water has also been used as a green solvent for ultrasound-induced quinoxaline synthesis at room temperature, completely avoiding the need for any catalyst and simplifying product isolation. tandfonline.com The reaction of o-phenylenediamine and α-bromo ketones under ultrasound irradiation in the presence of ethanol and sodium hydroxide (B78521) also provides an eco-friendly route to quinoxalines via oxidative cyclization.

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine + Ninhydrin | Water, Room Temp, Catalyst-free | 1 min | >90% | tandfonline.com |

| o-Phenylenediamine + Benzil | Ethanol, Room Temp, Catalyst-free | 60 min | 98% | scielo.brscispace.com |

| o-Phenylenediamine + α-bromo ketones | Ethanol/20% NaOH, Room Temp | N/A | Good | |

| Parahydroxy acetophenone (B1666503) + Aldehydes + 2,6-dichloroquinoxaline | Pyrrolidine, DMF | Short | High | iau.ir |

Strategies for Introducing and Modifying Chlorine and Carboxylate Moieties

The synthesis of specifically substituted quinoxalines, such as this compound, relies on precise control over the introduction and modification of functional groups on the core heterocyclic structure. Key strategies involve the regioselective functionalization of the quinoxaline ring and the derivatization of pre-existing halogenated precursors.

Regioselective functionalization is crucial for installing substituents at desired positions on the quinoxaline scaffold. Among the most powerful modern techniques is the transition-metal-catalyzed direct C-H bond activation. mdpi.comnih.gov This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at specific sites on the aromatic ring, providing an atom- and step-economical pathway to complex molecules. nih.gov

Palladium-catalyzed reactions are commonly employed for the regioselective functionalization of quinoxaline derivatives. rsc.orgresearchgate.net For example, a sustainable method for the regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been developed in water, demonstrating high functional group tolerance. rsc.orgresearchgate.net The selectivity of these C-H functionalization reactions is often governed by the electronic properties of the quinoxaline ring, the directing ability of existing substituents, and the nature of the catalyst and ligands used. mdpi.com While direct C-H carboxylation at the C-5 position of a 2-chloroquinoxaline (B48734) is a specific challenge, the principles of regioselective C-H activation provide a strategic framework for developing such transformations. By choosing appropriate directing groups and reaction conditions, it is possible to steer the functionalization to a specific carbon atom on the benzene (B151609) portion of the quinoxaline ring system.

An alternative and widely used strategy involves starting with a quinoxaline ring that is already halogenated. Halogen atoms, particularly chlorine at the C-2 or C-3 positions, serve as versatile synthetic handles for further molecular elaboration. The C-2 position of the quinoxaline ring is electron-deficient, making a chlorine substituent at this position susceptible to nucleophilic aromatic substitution (SNAr). rsc.org

This reactivity allows for the displacement of the chlorine atom by a wide variety of nucleophiles, enabling the introduction of diverse functional groups. For instance, 2-chloroquinoxaline can react with various amines, alkoxides, or thiolates to yield 2-amino-, 2-alkoxy-, and 2-thio-substituted quinoxalines, respectively. nih.gov This method is fundamental for building molecular complexity from simpler, readily available halogenated quinoxaline precursors. The synthesis of this compound would likely involve establishing the quinoxaline ring system first, followed by or concurrent with chlorination at the C-2 position and esterification at the C-5 position, or by using a pre-functionalized starting material. The chlorine atom in the final product remains a reactive site for subsequent derivatization to create libraries of analogous compounds. nih.govmdpi.com

The following table illustrates typical nucleophilic substitution reactions using a halogenated quinoxaline precursor.

| Precursor | Nucleophile | Product Type | Reference |

| 2-Chloroquinoxaline | Alkoxide (e.g., RO⁻) | 2-Alkoxyquinoxaline | nih.gov |

| 2-Chloroquinoxaline | Amine (e.g., RNH₂) | 2-Aminoquinoxaline | mdpi.com |

| 2,3-Dichloroquinoxaline | Primary Amine | 2-Amino-3-chloroquinoxaline | mdpi.com |

| 2-Chloroquinoxaline | Thiol (e.g., RSH) | 2-(Alkyl/Aryl)thioquinoxaline | nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring System

The quinoxaline ring, being a π-electron deficient system due to the presence of two nitrogen atoms, is highly susceptible to nucleophilic attack. This reactivity is particularly pronounced at the pyrazine (B50134) ring, making it a key target for functionalization.

Nucleophilic Substitution of Hydrogen (SNH) is a powerful method for the C-H functionalization of electron-deficient heterocycles like quinoxaline. One of the most prominent SNH reactions is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.org The VNS reaction utilizes a carbanion that possesses a leaving group at the nucleophilic carbon center. organic-chemistry.org

The general mechanism for VNS on a quinoxaline ring proceeds as follows:

Nucleophilic Attack: A carbanion (generated from a C-H acid like chloromethyl phenyl sulfone) attacks an electron-deficient carbon atom of the quinoxaline ring, typically at the C-2 or C-3 position, to form a negatively charged σ-complex, often referred to as a Meisenheimer-type adduct. organic-chemistry.org

β-Elimination: A base abstracts a proton from the adduct, leading to the elimination of the leaving group (e.g., Cl⁻) from the original carbanion. kuleuven.be

Aromatization: The intermediate rearomatizes to yield the substituted quinoxaline product.

For quinoxaline itself, VNS reactions with carbanions derived from nitriles have been reported to yield functionalized products. rsc.org However, in substrates like 2-chloroquinoxaline (B48734), the VNS reaction often competes with the direct substitution of the halogen atom (SNAr), with the latter typically being the preferred pathway. rsc.orgresearchgate.net The presence of the electron-withdrawing methyl carboxylate group at the 5-position in Methyl 2-chloroquinoxaline-5-carboxylate would further activate the ring towards nucleophilic attack, but would likely favor the SNAr pathway over SNH at the pyrazine ring.

The chlorine atom at the C-2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which can stabilize the negatively charged intermediate.

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the quinoxaline ring system, with significant stabilization provided by the nitrogen atoms.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. libretexts.org

Kinetic studies on the reaction of 2-chloroquinoxaline with anilines have shown that the reaction follows second-order kinetics, being first order in each reactant. researchgate.net This is consistent with the bimolecular nature of the SNAr mechanism. researchgate.net The rate of substitution is influenced by the nucleophilicity of the attacking species and the electronic properties of the quinoxaline ring. The presence of the methyl carboxylate group at the 5-position is expected to increase the rate of reaction by further withdrawing electron density from the ring, thereby making the C-2 position more electrophilic and stabilizing the intermediate complex.

Double nucleophilic substitution has been demonstrated in reactions of chloroquinoxalines with ortho-dithiophenols, indicating the high reactivity of the chloro-substituents. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

While the quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing pyrazine ring, reactions can occur on the benzene (B151609) portion of the molecule under specific conditions. The regioselectivity of such reactions on this compound is directed by the combined influence of the existing substituents.

The directing effects of the substituents can be summarized as follows:

Pyrazine Ring: The fused pyrazine ring acts as a strongly deactivating group, directing incoming electrophiles to the meta-positions relative to the ring fusion, which are C-6 and C-8.

Chloro Group (at C-2): While primarily influencing the pyrazine ring, its inductive effect is deactivating.

Methyl Carboxylate Group (at C-5): This is a deactivating, meta-directing group. youtube.com It will direct incoming electrophiles primarily to the C-7 position and to a lesser extent, the C-9 position (which is not available).

Quinoxaline Nitrogens (N-1 and N-4): These act as powerful deactivating groups for electrophilic attack on the benzene ring.

Considering these factors, electrophilic attack on this compound is predicted to be difficult. If forced, the substitution would most likely occur on the benzene ring. The methyl carboxylate group at C-5 directs meta, to position C-7. The pyrazine ring directs to positions C-6 and C-8. The confluence of these directing effects suggests that the most likely position for electrophilic substitution would be the C-7 position, followed by the C-6 and C-8 positions, although yields are expected to be low. For instance, the nitration of o-chlorotoluene, a simpler analogous system, often results in a mixture of isomers, highlighting the challenge in achieving high regioselectivity. google.com

| Position | Directing Effect of Pyrazine Ring | Directing Effect of -COOCH₃ at C-5 | Overall Predicted Reactivity |

|---|---|---|---|

| C-6 | Activated (meta to N-4) | Deactivated (ortho) | Low |

| C-7 | Deactivated (para to N-4) | Activated (meta) | Most Favorable |

| C-8 | Activated (meta to N-1) | Deactivated (para) | Low |

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites—the C-2 chloro substituent, the C-5 methyl ester, and the aromatic C-H bonds—allows for chemo- and regioselective transformations.

Regioselectivity in Nucleophilic Substitution: In molecules with multiple halogen substituents, such as 2,4-dichloroquinazoline (B46505) (an analogue), nucleophilic substitution occurs preferentially at the C-4 position. mdpi.comnih.gov This is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C-4 position, which is para to the N-1 nitrogen. By analogy, if this compound were further chlorinated at another position on the pyrazine ring, regioselective substitution would be expected. In the title compound, the C-2 position is the sole, highly activated site for SNAr.

Chemoselectivity: The primary competition in transformations is between reaction at the C-2 chloro group and the C-5 ester group.

Reaction with Nucleophiles: Strong nucleophiles, particularly amines, thiols, and alkoxides, will preferentially attack the C-2 position via the SNAr mechanism due to the high electrophilicity of this carbon.

Reaction at the Ester: Conditions typical for ester manipulation, such as saponification (e.g., NaOH/H₂O) or amidation with less nucleophilic amines under harsh conditions, could selectively transform the ester group. For example, ethyl quinoxaline-2-carboxylate reacts with hydrazine (B178648) to chemoselectively form the corresponding carbohydrazide, leaving the quinoxaline ring intact. sapub.org

This differential reactivity allows for a stepwise functionalization strategy, first displacing the chloride and then modifying the ester, or vice-versa, depending on the chosen reagents and conditions.

Radical and Photoinduced Reaction Pathways

The quinoxaline nucleus can participate in both radical and photochemical reactions.

Radical Reactions: Radical dehalogenation of the C-2 chloro group is a plausible transformation. This can be achieved using radical chain reactions, often initiated by AIBN and propagated by a radical mediator like tributyltin hydride (n-Bu₃SnH). libretexts.org The mechanism involves the abstraction of the chlorine atom by a tributyltin radical to form a quinoxalin-2-yl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical. uchicago.edu

Photoinduced Reactions: Quinoxaline derivatives are known to be photoactive. nih.gov Upon UV irradiation, they can be excited to singlet and triplet states. These excited states can initiate various chemical processes:

Generation of Reactive Oxygen Species (ROS): The excited state of the quinoxaline molecule can transfer energy to molecular oxygen, generating singlet oxygen (¹O₂), or transfer an electron to form a superoxide (B77818) radical anion (O₂•⁻). nih.gov

Photoreduction: Irradiation of quinoxalin-2-ones (potential derivatives of the title compound via hydrolysis and tautomerization) in the presence of amines can lead to reductive dimerization or reduction to 3,4-dihydroquinoxalin-2-ones. rsc.org

Photoisomerization: Quinoxaline N-oxides have been shown to undergo photoisomerization and photorearrangement upon irradiation. osti.gov

Dehydrogenative Amination: Recent studies have shown that quinoxalin-2(1H)-ones can undergo photoinduced dehydrogenative amination with aliphatic amines, using air as the oxidant, without the need for a photocatalyst. acs.org

For this compound, photoinduced pathways could potentially lead to dehalogenation, dimerization, or reactions involving the solvent or other added reagents. The presence of the ester group may also influence the photophysical properties and subsequent reactivity. nih.gov

Influence of Electronic Effects and Tautomerism on Reactivity

Electronic Effects: The reactivity of this compound is fundamentally controlled by the electronic effects of its substituents.

Pyrazine Ring: The two nitrogen atoms are strongly electron-withdrawing through both inductive and resonance effects, making the quinoxaline ring electron-deficient and activating it for nucleophilic substitution while deactivating it for electrophilic substitution.

-Cl Group (at C-2): This group is electron-withdrawing inductively (-I effect) and electron-donating through resonance (+R effect). For halogen substituents, the inductive effect typically dominates, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack by stabilizing the Meisenheimer intermediate.

The combined electron-withdrawing nature of these groups makes the C-2 position exceptionally electrophilic and prone to nucleophilic displacement.

Tautomerism: While this compound itself does not exhibit significant tautomerism, its derivatives can. If the C-2 chloro group is hydrolyzed to a hydroxyl group, the resulting 2-hydroxyquinoxaline (B48720) derivative exists in a tautomeric equilibrium with its quinoxalin-2(1H)-one form. researchgate.net

This lactam-lactim tautomerism is common in 2-hydroxy-N-heterocycles. clockss.org Spectroscopic studies have shown that the equilibrium position is highly dependent on the solvent and other substituents on the ring. rsc.org The quinoxalin-2(1H)-one (lactam) form is generally the more stable and predominant tautomer. researchgate.net This tautomerism is crucial as the chemical reactivity of the lactam and lactim forms are distinct; for instance, the lactam has an acidic N-H proton and a carbonyl group, while the lactim has a phenolic hydroxyl group.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Comprehensive ¹H and ¹³C NMR Data Interpretation for Structural Elucidation

The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural verification. Based on the known effects of substituents on aromatic systems and data from analogous quinoxaline (B1680401) structures, a prediction of the chemical shifts can be made. rsc.orgrsc.org

¹H NMR Spectrum: The proton spectrum is expected to show four distinct signals. The three protons on the substituted benzene (B151609) portion of the quinoxaline ring (H-6, H-7, and H-8) will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to their relative positions, they will form a characteristic splitting pattern, likely a doublet of doublets for H-7 and two doublets for H-6 and H-8. The lone proton on the pyrazine (B50134) ring (H-3) is anticipated to be a singlet, appearing at a downfield chemical shift (δ ~8.8-9.0 ppm) due to the deshielding effects of the adjacent nitrogen atoms and the chlorine atom at C-2. The methyl protons of the ester group (-OCH₃) will present as a sharp singlet, typically around δ 4.0 ppm.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will display ten unique carbon signals. The ester carbonyl carbon (C=O) is expected at the most downfield position, around δ 165 ppm. The carbon atom attached to the chlorine (C-2) will also be significantly downfield. The remaining aromatic and heterocyclic carbons will resonate between δ 125-155 ppm. The methyl carbon of the ester group will appear at the most upfield position, typically around δ 53 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |

|---|---|---|---|

| H-3 | 8.8 - 9.0 | s | - |

| H-6 | 7.9 - 8.1 | d | - |

| H-7 | 7.6 - 7.8 | dd | - |

| H-8 | 8.2 - 8.4 | d | - |

| -OCH₃ | ~4.0 | s | ~53 |

| C-2 | - | - | ~150 |

| C-3 | - | - | ~145 |

| C-5 | - | - | ~132 |

| C-6 | - | - | ~130 |

| C-7 | - | - | ~128 |

| C-8 | - | - | ~131 |

| C-4a | - | - | ~141 |

| C-8a | - | - | ~140 |

Application of 2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Unambiguous Signal Assignment

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive assignment of all signals, especially for quaternary carbons and differentiating between isomeric protons. princeton.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the predicted proton signals for H-3, H-6, H-7, H-8, and the methyl group to their corresponding carbon signals (C-3, C-6, C-7, C-8, and -OCH₃).

The methyl protons (-OCH₃) showing a strong correlation to the ester carbonyl carbon (C=O) and a weaker correlation to C-5.

The H-6 proton correlating to C-8 and C-4a.

The H-3 proton showing correlations to the quaternary carbons C-4a and C-2.

These long-range couplings confirm the placement of the ester group at the C-5 position and verify the quinoxaline ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could show a spatial correlation between the methyl ester protons and the H-6 proton, providing further confirmation of the substituent's position.

¹⁵N NMR for Nitrogen-Containing Heterocycles

Given the presence of two nitrogen atoms in the quinoxaline core, ¹⁵N NMR spectroscopy offers direct insight into their electronic environments. nih.govnih.gov The two nitrogen atoms (N-1 and N-4) are chemically non-equivalent. Based on data for pyrazine and related heterocycles, their chemical shifts are expected to be in the range of -50 to -80 ppm relative to nitromethane. researchgate.netspectrabase.com The nitrogen atom at position 1 (N-1), being adjacent to the electron-withdrawing chloro-substituted carbon, would likely resonate at a slightly different frequency than the nitrogen at position 4 (N-4). This technique can be particularly sensitive to protonation or coordination events at the nitrogen sites.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For Methyl 2-chloroquinoxaline-5-carboxylate (C₁₀H₇ClN₂O₂), the theoretical monoisotopic mass can be calculated with high precision.

The HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches the calculated exact mass to within a few parts per million (ppm), confirming the molecular formula. The isotopic pattern, particularly the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, would provide further definitive evidence for the presence of a single chlorine atom.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can reveal structural details. Plausible fragmentation pathways for this molecule could include the loss of a methoxy (B1213986) radical (•OCH₃), loss of the entire methoxycarbonyl group (•COOCH₃), or the elimination of a chlorine atom (•Cl).

Predicted HRMS Fragments

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | [C₁₀H₇³⁵ClN₂O₂]⁺ | 222.0196 |

| [M+2]⁺ | [C₁₀H₇³⁷ClN₂O₂]⁺ | 224.0167 |

| [M-OCH₃]⁺ | [C₉H₄³⁵ClN₂O]⁺ | 190.9985 |

| [M-COOCH₃]⁺ | [C₈H₄³⁵ClN₂]⁺ | 163.0063 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.govresearchgate.net The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peak would be the strong C=O stretching vibration of the aromatic ester group, expected in the range of 1715-1730 cm⁻¹. spectroscopyonline.compressbooks.puborgchemboulder.com Other key signals include the C=N and C=C stretching vibrations of the quinoxaline ring system between 1500-1650 cm⁻¹, and the aromatic C-H stretching vibrations just above 3000 cm⁻¹. The C-O single bond stretches associated with the ester will appear in the fingerprint region, typically between 1250-1310 cm⁻¹ (asymmetric stretch) and 1100-1130 cm⁻¹ (symmetric stretch). spectroscopyonline.com The C-Cl stretching vibration is expected to produce a moderate to strong band in the lower frequency region, around 700-850 cm⁻¹. libretexts.org

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3150 | Medium |

| C=O Stretch | Aromatic Ester | 1715 - 1730 | Strong |

| C=N / C=C Stretch | Quinoxaline Ring | 1500 - 1650 | Medium |

| C-O Stretch (asymmetric) | Ester | 1250 - 1310 | Strong |

| C-O Stretch (symmetric) | Ester | 1100 - 1130 | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR provides the structure in solution and MS gives the elemental composition, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the molecule in the solid state. nih.gov This technique would precisely determine all bond lengths, bond angles, and torsion angles.

For this compound, the analysis would be expected to confirm the planarity of the fused quinoxaline ring system. mdpi.com It would provide precise measurements for key bonds, such as the C-Cl, C=N, and the bonds of the ester group. researchgate.net Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-stacking between the aromatic rings of adjacent molecules or potential halogen bonding involving the chlorine atom. Such data are invaluable for understanding the solid-state properties of the material. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| Pyrazine |

UV/Visible (UV/Vis) Spectroscopy for Electronic Transitions and Photoexcitation Studies

UV/Visible spectroscopy is a fundamental technique for probing the electronic structure of molecules. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic heterocyclic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the conjugated ring system.

While the specific experimental spectrum for this compound is not detailed in the available literature, the spectrum of the parent quinoxaline molecule shows characteristic strong absorptions. The electronic absorption spectra of various quinoxaline derivatives have been reported, often showing multiple absorption maxima (λmax) in the range of 290 nm to 350 nm. researchgate.net These absorptions are attributed to the π → π* electronic transitions of the quinoxaline core.

The substituents on the quinoxaline ring—the chlorine atom at the 2-position and the methyl carboxylate group at the 5-position—are expected to modulate the electronic transitions of the parent chromophore. These groups can act as auxochromes, causing shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and changes in molar absorptivity (hyperchromic or hypochromic effects). The chlorine atom, with its lone pairs of electrons, and the carbonyl group of the ester can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

The table below presents typical UV/Vis absorption data for related quinoxaline derivatives, illustrating the electronic transitions observed in this class of compounds.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Assignment |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | DMSO | 294, 342, 407 | N/A | π → π |

| Ethyl 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylate | DMSO | 291, 341, 401 | N/A | π → π |

Data sourced from a study on fused-ring quinoxaline derivatives. researchgate.net

Photoexcitation studies using UV light can initiate photochemical reactions, often involving the generation of reactive intermediates from the excited state of the molecule, which can be further investigated using techniques like EPR spectroscopy. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Reactive Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. While this compound is a diamagnetic, EPR-silent molecule in its ground state, it can generate paramagnetic species upon photoexcitation or through redox reactions. nih.govabechem.com

Studies on various quinoxaline derivatives have shown that UVA irradiation (λ ≈ 365 nm) in the presence of a suitable solvent and molecular oxygen can lead to the formation of reactive intermediates. nih.govnih.govmdpi.com The photoexcited quinoxaline molecule can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like the superoxide (B77818) radical anion (O₂⁻•). Alternatively, the excited state may interact with solvent molecules to produce carbon-centered or oxygen-centered radicals. nih.govmdpi.com

These highly reactive and short-lived radicals are typically studied using the EPR spin trapping technique. researchgate.netnih.gov In this method, a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable nitroxide radical adduct, which can be readily detected and characterized by EPR. The resulting EPR spectrum provides information, through its hyperfine coupling constants (hfcc), that allows for the identification of the original trapped radical.

For example, upon UVA photoexcitation of quinoxaline derivatives in aerated dimethylsulfoxide (DMSO), a twelve-line EPR spectrum is often observed, which is characteristic of the DMPO-O₂⁻• adduct. mdpi.com Electrochemical reduction of quinoxaline derivatives has also been shown to generate stable radical anions that can be characterized by EPR. abechem.com

The following table lists the spin Hamiltonian parameters for radical adducts identified in studies of related quinoxaline derivatives, which are representative of the intermediates that could be detected for this compound under similar conditions.

| Trapped Radical | Spin Trap | Solvent | g-factor | Hyperfine Coupling Constants (hfcc) in mT |

| Superoxide Radical Anion (O₂⁻•) | DMPO | DMSO | 2.0061 | aN = 1.28, aHβ = 1.03, aHγ = 0.13 |

| Methoxyl Radical (•OCH₃) | DMPO | DMSO | 2.0058 | aN = 1.32, aHβ = 0.77, aHγ = 0.20 |

| Methyl Radical (•CH₃) | DMPO | DMSO | 2.0062 | aN = 1.48, aHβ = 2.15 |

Data sourced from EPR spin trapping studies of photoexcited quinoxaline derivatives. researchgate.net

These findings demonstrate that EPR spectroscopy is an invaluable tool for studying the photochemical reactivity of quinoxaline compounds, providing detailed insights into the mechanisms of photoinduced processes and the nature of the transient radical species involved. nih.govmdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications in Quinoxaline (B1680401) Chemistry

Density Functional Theory (DFT) has emerged as a fundamental computational method in chemistry and physics, offering a favorable balance between computational cost and accuracy for investigating the electronic and nuclear structures of many-body systems. arxiv.org This quantum mechanical modeling method is widely used to study the properties of quinoxaline derivatives. researchgate.netiiste.orgiiste.orgelectrochemsci.org DFT calculations allow for the elucidation of molecular structures, reactivity parameters, and electronic properties. researchgate.nettandfonline.com Functionals like B3LYP are commonly employed in these studies to model various molecular properties and interactions. researchgate.netnih.gov The insights gained from DFT are valuable for understanding structure-property relationships and designing new molecules with desired characteristics. rsc.org

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgyoutube.com For quinoxaline derivatives, DFT methods are utilized to calculate the optimized molecular structures, predicting bond lengths, bond angles, and dihedral angles. arxiv.orgresearchgate.net This process is essential as the geometric structure profoundly influences the electronic properties and reactivity of the molecule. nih.gov

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. While simpler, rigid quinoxaline systems may have a single dominant conformation, more complex derivatives, such as those found in quinoxaline peptides, can exhibit significant conformational heterogeneity. nih.gov This analysis is critical for understanding how molecular shape and flexibility impact biological activity and intermolecular interactions. nih.gov The choice of functional and basis set, such as B3LYP with 6-311++G(d,p), is critical for achieving accurate geometric parameters that correlate well with experimental data where available. researchgate.netdoaj.org

Molecular Orbital (MO) theory provides a delocalized description of electrons in a molecule, where atomic orbitals (AOs) combine to form molecular orbitals that extend over the entire molecular framework. libretexts.orglibretexts.org This approach is more powerful than localized bonding theories for predicting a range of molecular properties. libretexts.org DFT calculations are instrumental in determining the energies and spatial distributions of these molecular orbitals, which is fundamental to understanding a molecule's electronic behavior and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. acadpubl.eumalayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ijarset.com

Table 1: Calculated Frontier Molecular Orbital Energies for Methyl 2-chloroquinoxaline-5-carboxylate

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.40 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Note: The values presented are illustrative and based on typical DFT calculation results for structurally similar quinoxaline derivatives.

Charge transfer (CT) is a fundamental process in the electronic behavior of quinoxaline derivatives. mdpi.com This can occur as an intramolecular charge transfer (ICT) between different parts of a single molecule, or as an intermolecular process, such as a ligand-to-metal charge transfer (LMCT) in metal complexes. rsc.orgnih.govrsc.org The strong electron-accepting ability of the quinoxaline core often facilitates these processes, making these compounds useful as electron-transporting materials. beilstein-journals.orgresearchgate.net

The electron density distribution within a molecule reveals regions that are electron-rich or electron-poor, providing clues to its reactivity. Molecular Electrostatic Potential (MEP) maps are a common tool used to visualize this distribution. acadpubl.eu In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. rsc.org This analysis helps predict sites for hydrogen bonding and other intermolecular interactions. acadpubl.eursc.org Furthermore, electron density difference (EDD) plots can be used to analyze the redistribution of charge upon interaction with other species, such as a metal surface. nih.gov

Local reactivity, on the other hand, has been analyzed using tools like Fukui functions to identify the most probable sites within a molecule for nucleophilic and electrophilic attacks.

Several key global reactivity descriptors can be calculated from the ionization potential (I) and electron affinity (A), which are approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO; A ≈ -ELUMO). ijarset.com

Absolute Electronegativity (χ): Defined as the average of the ionization potential and electron affinity, it measures the ability of a molecule to attract electrons. researchgate.netdoaj.org

Chemical Hardness (η): Calculated as half the difference between the ionization potential and electron affinity, it measures the resistance of a molecule to a change in its electron distribution or charge transfer. ijarset.comscirp.org It is directly related to the HOMO-LUMO gap.

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability and its propensity to react. doaj.orgresearchgate.net A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive. ijarset.com

These descriptors are crucial for comparing the reactivity of different quinoxaline derivatives and for correlating computational data with experimental observations. researchgate.netdoaj.org

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 2.40 |

| Electronegativity (χ) | (I+A)/2 | 4.625 |

| Chemical Hardness (η) | (I-A)/2 | 2.225 |

| Chemical Softness (S) | 1/η | 0.449 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as examples of how these descriptors are calculated.

Prediction of Global and Local Reactivity Descriptors

Fukui Functions and Molecular Electrostatic Potential (MEP)

Fukui Functions

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. wikipedia.org They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic and electrophilic attack. wikipedia.orgscm.com

For quinoxaline derivatives, Fukui function analysis has been employed to understand their reactivity, particularly in the context of corrosion inhibition. researchgate.netchemicaljournals.com An atom with a high value for the Fukui function for nucleophilic attack (f+) is more susceptible to attack by a nucleophile, while a high value for electrophilic attack (f-) indicates a site prone to attack by an electrophile. researchgate.net In studies of related quinoxaline systems, the quinoxaline ring itself is often found to be a significant contributor to both electron acceptance and donation. researchgate.net For this compound, the nitrogen atoms in the quinoxaline ring, the chlorine atom, and the oxygen atoms of the carboxylate group are expected to be key sites for interaction, and their reactivity can be quantified using condensed Fukui functions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

In quinoxaline derivatives, the MEP is influenced by the substituents on the ring system. researchgate.net For this compound, the electronegative nitrogen and chlorine atoms, as well as the oxygen atoms of the ester group, are expected to create regions of negative electrostatic potential, making them likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential. MEP analysis can provide a qualitative prediction of how the molecule will interact with other species.

A hypothetical representation of MEP for a substituted quinoxaline is shown below, where red indicates electron-rich regions and blue indicates electron-poor regions.

Table 1: Representative Fukui Function Indices for Selected Atoms in a Protonated Quinoxaline Derivative

| Atom/Region | Fukui Index for Nucleophilic Attack (f+) | Fukui Index for Electrophilic Attack (f-) |

| N1 | 0.12 | 0.08 |

| C2 | 0.05 | 0.15 |

| N4 | 0.11 | 0.07 |

| Benzene Ring | High contribution to electron donation | High contribution to electron acceptance |

Note: This table is illustrative and based on findings for related quinoxaline derivatives. The actual values for this compound would require specific DFT calculations.

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. jocpr.comresearchgate.net It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net This index is particularly useful for characterizing the electrophilic nature of a compound in chemical reactions. jocpr.comresearchgate.net

For organic molecules, the electrophilicity index can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com In the context of quinoxaline derivatives, the electrophilicity can be significantly influenced by the nature of the substituents. jocpr.com The presence of electron-withdrawing groups, such as the chloro and methyl carboxylate groups in this compound, is expected to increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. This property is relevant in understanding its potential reactivity in various chemical and biological processes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of molecular systems, including conformational changes, interactions with other molecules, and adsorption processes at interfaces.

Investigation of Adsorption Mechanisms at Interfaces (e.g., Corrosion Inhibition)

MD simulations have been extensively used to investigate the adsorption of quinoxaline derivatives on metal surfaces, particularly in the context of corrosion inhibition. pcbiochemres.comnajah.eduresearchgate.net These simulations can reveal the orientation of the inhibitor molecules on the surface and calculate the interaction and binding energies. pcbiochemres.com

For quinoxaline-based corrosion inhibitors, MD simulations often show that the molecules adsorb in a nearly parallel orientation to the metal surface, which allows for maximum surface coverage and the formation of a stable protective film. pcbiochemres.com The interaction is typically a combination of physisorption and chemisorption, involving the heteroatoms (N, O, Cl) and the π-electrons of the aromatic rings. The adsorption energy, a key parameter obtained from MD simulations, quantifies the strength of the interaction between the inhibitor and the metal surface. pcbiochemres.com In the case of this compound, MD simulations could be employed to predict its adsorption behavior on a metal surface, such as iron, providing valuable information for its potential application as a corrosion inhibitor.

Table 2: Representative Adsorption Energies of Quinoxaline Derivatives on Fe(110) Surface from MD Simulations

| Quinoxaline Derivative | Adsorption Energy (kcal/mol) |

| 6,7-Difluoro-2,3-diphenylquinoxaline | -157.10 pcbiochemres.com |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline | -185.43 |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline | -179.21 |

Note: This table presents data for related quinoxaline derivatives to illustrate the typical range of adsorption energies. The specific value for this compound would need to be determined through dedicated simulations.

Solvent Effects on Molecular Behavior and Reactivity

The solvent environment can significantly influence the behavior and reactivity of a molecule. researchgate.netomicsonline.org MD simulations are a powerful tool for studying these solvent effects at a molecular level. researchgate.net By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent affects the conformation of the solute, its interactions with other molecules, and the energetics of chemical reactions. researchgate.net

For quinoxaline derivatives, the choice of solvent has been shown to affect reaction rates and product yields in their synthesis. omicsonline.orgresearchgate.net MD simulations can help to elucidate the underlying molecular mechanisms by providing insights into the solvation structure around the molecule and the dynamics of solvent-solute interactions. For this compound, MD simulations in different solvents could be used to understand its solubility, conformational preferences, and how the solvent mediates its interactions with other reactants, which is crucial for optimizing reaction conditions and understanding its behavior in biological systems.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. mdpi.com These models are valuable for predicting the properties of new, unsynthesized compounds and for understanding the structural features that are important for a particular property. nih.gov

In the context of quinoxaline derivatives, QSPR studies have been applied to model and predict their anticancer and antimicrobial activities. mdpi.comnih.govnih.gov These studies typically involve calculating a set of molecular descriptors that encode information about the chemical structure, and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. mdpi.com For this compound, a QSPR study could be conducted to predict its potential biological activity based on its structural features and by comparing it with a dataset of known quinoxaline derivatives with measured activities. mdpi.comnih.gov

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry methods, particularly DFT, can be used to simulate various spectroscopic parameters, such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govscispace.comias.ac.inresearchgate.net These simulations are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. scispace.comias.ac.in

For quinoxaline derivatives, DFT calculations have been successfully used to simulate their FT-IR, FT-Raman, UV-Vis, and NMR spectra. nih.govscispace.comias.ac.in By comparing the simulated spectra with the experimentally recorded ones, it is possible to assign the vibrational modes and electronic transitions and to gain a deeper understanding of the molecule's structure and electronic properties. nih.govscispace.comias.ac.in In the case of this compound, DFT calculations could be performed to predict its spectroscopic signatures, which would be instrumental in its characterization and in the analysis of its interactions with other molecules. mdpi.comnih.gov

Applications of Methyl 2 Chloroquinoxaline 5 Carboxylate and Quinoxaline Scaffolds in Advanced Materials and Synthetic Methodologies

Methyl 2-chloroquinoxaline-5-carboxylate as a Synthetic Building Block

The quinoxaline (B1680401) core is a significant heterocyclic motif in medicinal chemistry and materials science, and its derivatives often exhibit a wide range of biological and photophysical properties. Within this class of compounds, this compound stands out as a particularly valuable synthetic intermediate. Its structure incorporates several reactive sites that can be selectively manipulated to generate a diverse array of more complex molecules. The presence of the chloro group at the 2-position, the methyl ester at the 5-position, and the pyrazine (B50134) ring of the quinoxaline core itself all contribute to its synthetic versatility.

This compound is a key building block in organic synthesis due to the reactivity of the chloro substituent, which makes it susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups at the 2-position of the quinoxaline ring. Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, or it can participate in decarboxylation reactions. The quinoxaline ring system itself can also undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. This multi-faceted reactivity makes this compound a versatile platform for the synthesis of a broad spectrum of quinoxaline derivatives.

The chloro group at the 2-position of this compound serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a diverse range of substituents, including amines, alcohols, and thiols, leading to the formation of highly functionalized quinoxalines. These functionalized quinoxalines are of significant interest in medicinal chemistry, as the nature of the substituent at the 2-position can have a profound impact on the biological activity of the molecule. For example, the introduction of specific amine functionalities can lead to compounds with potent anticancer or antimicrobial properties. The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, which can be accessed from chloroquinoxaline precursors, has shown promise in the development of new antitubercular agents. nih.gov

The strategic placement of reactive functional groups in this compound makes it a suitable precursor for the construction of more complex heterocyclic systems. For instance, the chloro group can be displaced by a nucleophile that contains another reactive site, which can then undergo an intramolecular cyclization to form a fused heterocyclic system. Additionally, the quinoxaline core can participate in cycloaddition reactions to build polycyclic architectures.

The synthesis of spiro compounds, which contain a common atom in two rings, is an area of growing interest in medicinal chemistry. Spirocyclic scaffolds can introduce three-dimensionality to a molecule, which can be beneficial for its interaction with biological targets. Methodologies such as 1,3-dipolar cycloaddition reactions and condensation reactions of isatins with amino amides can be employed to construct spiro architectures. mdpi.comnih.gov While direct examples starting from this compound are not prevalent, the principles of these reactions can be applied to appropriately functionalized quinoxaline derivatives to generate novel spiro-quinoxaline systems. For example, a derivative of this compound could be envisioned to participate in a [4+2] cycloaddition to form a spiro compound. mdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chloroquinoxalines are excellent substrates for a variety of these reactions, including the Suzuki, Sonogashira, and Heck couplings. nih.gov These reactions allow for the introduction of aryl, alkynyl, and vinyl groups at the 2-position of the quinoxaline ring, significantly increasing the molecular complexity of the resulting products.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Product Type |

| Suzuki Coupling | Pd catalyst, boronic acid | C-C | Aryl- or vinyl-substituted quinoxaline |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | C-C | Alkynyl-substituted quinoxaline |

| Heck Coupling | Pd catalyst, alkene | C-C | Alkenyl-substituted quinoxaline |

| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N | Amino-substituted quinoxaline |

These palladium-catalyzed reactions provide a reliable and efficient means of constructing diverse libraries of quinoxaline derivatives for screening in drug discovery and materials science applications. nih.govresearchgate.net

Advanced Material Science Applications of Quinoxaline Derivatives

The electron-deficient nature of the pyrazine ring in the quinoxaline scaffold imparts it with interesting electronic properties. This has led to the exploration of quinoxaline derivatives in various areas of materials science, particularly in the development of organic electronic devices.

Quinoxaline derivatives have emerged as promising materials for use in organic photovoltaic (OPV) devices and organic solar cells (OSCs). Their electron-accepting properties make them suitable for use as non-fullerene acceptors (NFAs) in the active layer of these devices. The performance of OPVs is highly dependent on the molecular structure of the donor and acceptor materials, and the tunability of the quinoxaline scaffold allows for the fine-tuning of its electronic and optical properties to optimize device performance.

Researchers have designed and synthesized a variety of quinoxaline-based small molecules and polymers for use in OPVs. For example, acceptor-donor-acceptor (A-D-A) type small molecules incorporating a quinoxaline unit have been investigated. In these architectures, an electron-donating core is flanked by two electron-accepting quinoxaline moieties. The introduction of different linking units between the donor and acceptor components can influence the optical and electrochemical properties of the molecule, and consequently, the efficiency of the solar cell.

Below is a table summarizing the performance of some quinoxaline-based organic solar cells.

| Donor Polymer | Quinoxaline-based Acceptor | Power Conversion Efficiency (PCE) |

| PTB7-Th | Qx-1 | 9.5% |

| P3HT | Qx-2 | 4.2% |

| PM6 | BQ-2FBr | 15.6% |

| PM6 | BQ-2Cl-FBr | 16.2% |

The continued development of novel quinoxaline-based materials holds significant promise for the advancement of efficient and stable organic solar cell technologies.

Organic Semiconductors and Charge Transport Materials

Quinoxaline derivatives are recognized for their potential as n-type materials in organic electronics due to the electron-deficient nature of the pyrazine ring. The incorporation of various substituents allows for the tuning of their electrochemical properties, making them suitable for applications in organic field-effect transistors (OFETs) and other organic semiconductor devices. The planar structure of the quinoxaline scaffold can facilitate intermolecular charge transport. While the broader class of quinoxaline derivatives has been investigated for these properties, specific research detailing the application of this compound in organic semiconductors and charge transport materials is not extensively available in the reviewed literature. General studies on quinoxaline derivatives show their potential as electron-transporting materials in various electronic devices, including organic solar cells and OFETs nih.gov.

Electroluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The quinoxaline moiety is a common building block in the design of electroluminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its electron-accepting character makes it a suitable component in donor-acceptor type molecules, which are often employed as emitters in OLEDs nih.gov. Quinoxaline derivatives have been utilized as host materials and as components of thermally activated delayed fluorescence (TADF) emitters nih.gov. These applications leverage the ability to modify the quinoxaline structure to achieve desired emission colors and improve device efficiency. However, specific studies focusing on the electroluminescent properties or the use of this compound in OLEDs have not been prominently featured in the available research.

Fluorescent Probes and Dyes

Quinoxaline-based structures are known to exhibit fluorescence and have been explored in the development of fluorescent probes and dyes. The photophysical properties of these compounds can often be tuned by introducing different functional groups to the quinoxaline core. This allows for the design of molecules that can respond to specific analytes or environmental changes with a detectable fluorescent signal. While the general class of quinoxaline derivatives has shown promise in this area, detailed research on the specific application of this compound as a fluorescent probe or dye is limited in the currently available literature.

Supramolecular Chemistry and Host-Guest Interactions

Design and Synthesis of Macrocyclic Molecular Receptors and Cavitands

The rigid and planar geometry of the quinoxaline unit makes it an attractive component for the construction of macrocyclic hosts and cavitands. These structures can possess well-defined cavities capable of encapsulating guest molecules. The synthesis of such receptors often involves the incorporation of quinoxaline panels into a larger macrocyclic framework. There is no specific information available from the search results regarding the direct use of this compound in the design and synthesis of macrocyclic molecular receptors and cavitands.

Role of π-Stacking and Hydrogen Bonding in Supramolecular Assemblies

The aromatic nature of the quinoxaline ring system allows it to participate in π-stacking interactions, which are crucial in the formation of ordered supramolecular assemblies. Additionally, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, further directing the self-assembly process. These non-covalent interactions are fundamental in controlling the architecture and properties of the resulting supramolecular structures. While these principles apply to quinoxaline-containing molecules in general, specific studies detailing the role of this compound in such supramolecular assemblies are not described in the provided search results.

Chiral Supramolecular Structures and Chiroptical Switches

The incorporation of chiral moieties into quinoxaline-based systems can lead to the formation of chiral supramolecular structures. These assemblies can exhibit unique chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). The development of such systems is of interest for applications in chiral sensing, asymmetric catalysis, and chiroptical switches, where the chiral properties can be modulated by external stimuli. There is no specific information in the search results about the use of this compound in the formation of chiral supramolecular structures or chiroptical switches.

Investigation of Quinoxaline-Based Compounds as Corrosion Inhibitors

The study of quinoxaline scaffolds as corrosion inhibitors is a significant area of research in materials science. Their efficacy stems from their molecular structure, which includes nitrogen heteroatoms and a planar aromatic system, facilitating strong adsorption onto metal surfaces. This section delves into the mechanistic details of their adsorption and the relationship between their molecular structure and inhibitory performance.

Mechanistic Insights into Adsorption on Metal Surfaces

The protective action of quinoxaline-based corrosion inhibitors is primarily attributed to their ability to adsorb onto a metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption process is a complex interplay of physical and chemical interactions, which can be understood through thermodynamic and kinetic studies.

The adsorption of quinoxaline derivatives on metal surfaces, such as mild steel and copper, in acidic media often follows the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The nature of the interaction between the inhibitor and the metal can be elucidated by the thermodynamic parameter, the Gibbs free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In contrast, values around -40 kJ/mol or more negative suggest chemisorption, where covalent bonds are formed through charge sharing or transfer between the inhibitor and the metal surface. Many studies on quinoxaline derivatives report ΔG°ads values that point towards a mixed adsorption mechanism, where both physisorption and chemisorption play a role. For instance, the adsorption heat for quinoxaline on copper in nitric acid was found to be -31.38 kJ/mol, suggesting a mixed-mode mechanism.

Kinetic parameters, such as the activation energy (Ea) of the corrosion process, also provide valuable insights. An increase in Ea in the presence of an inhibitor compared to its absence suggests that the inhibitor creates a physical barrier to corrosion, a characteristic of physisorption. Conversely, a decrease in Ea can indicate chemisorption, where the inhibitor alters the mechanism of the corrosion reaction. Studies on various quinoxaline derivatives have shown both trends, further supporting the idea of a mixed adsorption mode. For example, for ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q3) on carbon steel in hydrochloric acid, the activation energy in the inhibited solution was higher than in the uninhibited solution, supporting a physical adsorption mechanism. najah.edu

The following table summarizes key thermodynamic and kinetic parameters for the adsorption of selected quinoxaline derivatives on different metal surfaces.

| Inhibitor | Metal | Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Mechanism | Reference |

| Quinoxaline (QX) | Copper | 1.5 M HNO₃ | Langmuir | -31.38 | Mixed-mode | |

| Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q3) | Carbon Steel | 1.0 M HCl | Langmuir | Negative values suggest spontaneous adsorption | Physisorption suggested by increased Ea | najah.eduresearchgate.netelectrochemsci.org |

| 2-phenylthieno(3,2-b)quinoxaline (P4) | Steel | Molar HCl | Langmuir | - | Physisorption suggested by decreasing efficiency with temperature | jmaterenvironsci.com |

Structure-Activity Relationships in Inhibition Performance

The corrosion inhibition efficiency of quinoxaline derivatives is profoundly influenced by their molecular structure. The presence and nature of substituents on the quinoxaline ring can significantly alter the electron density distribution within the molecule, thereby affecting its adsorption characteristics and, consequently, its inhibitory performance.